molecular formula C28H29N3O3S2 B13928342 2-(2,4-dimethylphenylsulfonamido)-N-(3,3-diphenylpropyl)-4-methylthiazole-5-carboxamide

2-(2,4-dimethylphenylsulfonamido)-N-(3,3-diphenylpropyl)-4-methylthiazole-5-carboxamide

Cat. No.: B13928342
M. Wt: 519.7 g/mol
InChI Key: PTAHHKJZQRSJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiazolecarboxamide, 2-[[(2,4-dimethylphenyl)sulfonyl]amino]-N-(3,3-diphenylpropyl)-4-methyl- is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxamide, 2-[[(2,4-dimethylphenyl)sulfonyl]amino]-N-(3,3-diphenylpropyl)-4-methyl- typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxamide, 2-[[(2,4-dimethylphenyl)sulfonyl]amino]-N-(3,3-diphenylpropyl)-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

5-Thiazolecarboxamide, 2-[[(2,4-dimethylphenyl)sulfonyl]amino]-N-(3,3-diphenylpropyl)-4-methyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxamide, 2-[[(2,4-dimethylphenyl)sulfonyl]amino]-N-(3,3-diphenylpropyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiazolecarboxamide, 2-[[(2,4-dimethylphenyl)sulfonyl]amino]-N-(3,3-diphenylpropyl)-4-methyl- is unique due to its specific substituents and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H29N3O3S2

Molecular Weight

519.7 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)sulfonylamino]-N-(3,3-diphenylpropyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C28H29N3O3S2/c1-19-14-15-25(20(2)18-19)36(33,34)31-28-30-21(3)26(35-28)27(32)29-17-16-24(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,18,24H,16-17H2,1-3H3,(H,29,32)(H,30,31)

InChI Key

PTAHHKJZQRSJLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.